2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride
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Overview
Description
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is a chemical compound with a unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly in the inhibition of RIPK1.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases by inhibiting the necroptosis pathway.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the kinase activity of RIPK1. This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death. By preventing necroptosis, the compound shows potential therapeutic benefits in treating various inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar inhibitory activity against RIPK1.
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: A related compound with a different substitution pattern on the spirocyclic core.
Uniqueness
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is unique due to its specific spirocyclic structure and its potent inhibitory activity against RIPK1. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C8H14ClN3O2 |
---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c9-11-6(12)5-8(7(11)13)1-3-10-4-2-8;/h10H,1-5,9H2;1H |
InChI Key |
CCLGRQAPDDDFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)N(C2=O)N.Cl |
Origin of Product |
United States |
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